REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([O:17][CH3:18])[CH:10]=1)[CH2:4][C:5]([O:7][CH3:8])=[O:6].C(N(CC)CC)C.[C:26](Cl)(=[O:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>O1CCCC1>[C:26]([NH:2][CH:3]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([O:17][CH3:18])[CH:10]=1)[CH2:4][C:5]([O:7][CH3:8])=[O:6])(=[O:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.689 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(CC(=O)OC)C1=CC(=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To an ice bath cooled
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed after 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the mixture stirred for an additional 45 minutes
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then diluted with 15 milliliters of brine and 15 milliliters of water
|
Type
|
CONCENTRATION
|
Details
|
partially concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the tetrahydrofuran
|
Type
|
FILTRATION
|
Details
|
The reaction slurry was filtered
|
Type
|
CUSTOM
|
Details
|
the solid air-dried
|
Type
|
CUSTOM
|
Details
|
dried in vacuo (60° C., <1 mm)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(CC(=O)OC)C1=CC(=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.86 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |